molecular formula C11H15Cl2NO2 B13123538 Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride

Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride

Cat. No.: B13123538
M. Wt: 264.14 g/mol
InChI Key: NJFSODQGFLFWAG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of 4-chlorophenylalanine. The process begins with the protection of the amino group using a suitable protecting group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The protecting group is then removed to yield the desired product.

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

ethyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H

InChI Key

NJFSODQGFLFWAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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